N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is an organic compound characterized by the presence of a cyclobutanecarboxamide group attached to a 2-(2-fluorophenyl)-2-methoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the 2-(2-Fluorophenyl)-2-methoxypropyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with methanol in the presence of a suitable catalyst to form 2-(2-fluorophenyl)-2-methoxypropanal.
Cyclobutanecarboxamide formation: The intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)-2-methoxypropanoic acid.
Reduction: Formation of N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclobutanemethanol.
Substitution: Formation of N-[2-(2-substituted phenyl)-2-methoxypropyl]cyclobutanecarboxamide derivatives.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Formazan derivatives
Uniqueness
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is unique due to its specific structural features, such as the combination of a cyclobutanecarboxamide group with a 2-(2-fluorophenyl)-2-methoxypropyl moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(19-2,12-8-3-4-9-13(12)16)10-17-14(18)11-6-5-7-11/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONZPGBCIKTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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